
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione is a steroidal compound with a unique structure characterized by a double bond at the 22nd position and a ketone group at the 3rd and 24th positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the use of ergosterol derivatives, which undergo a series of chemical reactions including oxidation, reduction, and elimination to form the desired compound . The reaction conditions often include the use of specific reagents such as oxidizing agents (e.g., chromium trioxide) and reducing agents (e.g., sodium borohydride) under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms like Fusarium species . These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or hydroxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone derivatives, while reduction may produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
The mechanism of action of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. It can also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergosterol: A precursor in the synthesis of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione, known for its role in fungal cell membranes.
Cholesta-5,22-dien-3β-ol: Another steroidal compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific double bond configuration and ketone groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H36O2 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2S)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
CIPWTUUCAJDQRQ-CLYTXKMMSA-N |
Isomerische SMILES |
C[C@@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Kanonische SMILES |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


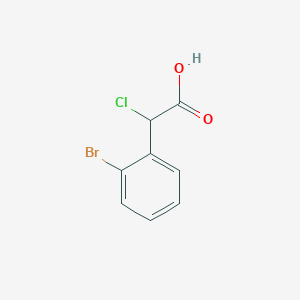

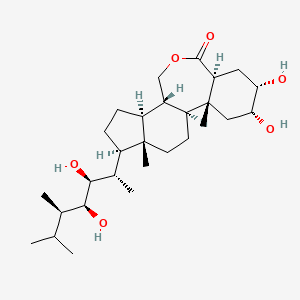
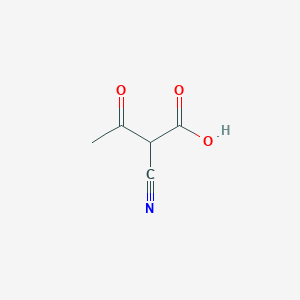
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)


![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
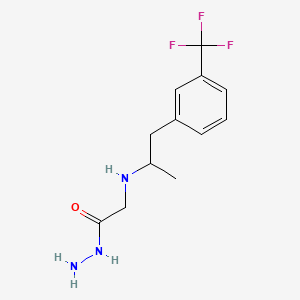
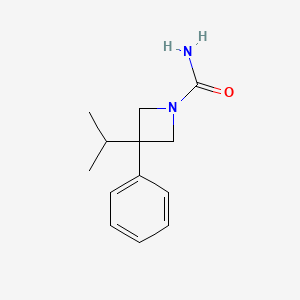
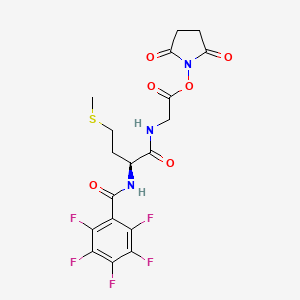
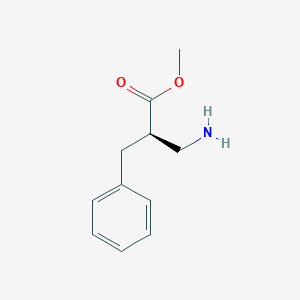
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

